Calcium Affinity: 5-Nitro BAPTA's Intermediate Kd (40 μM) Enables Gradient Modulation vs. High-Affinity Analogs
The calcium dissociation constant (Kd) of 5-Nitro BAPTA is 40 μM, positioning it as an intermediate-affinity chelator. This is substantially lower affinity than the parent BAPTA (Kd = 0.22 μM) and 5,5'-dimethyl BAPTA (Kd = 0.15 μM), but higher than the ultra-low affinity 5,5'-dinitro BAPTA (Kd ≈ 20 mM) [1][2]. In Tradescantia stamen hair cells, a 5 mM pipette concentration of 5-nitro BAPTA (Kd 40 μM) modulates cell plate formation, whereas higher affinity buffers (e.g., 5,5'-dimethyl BAPTA) have a different threshold and inhibition profile [1].
| Evidence Dimension | Calcium Dissociation Constant (Kd) |
|---|---|
| Target Compound Data | 40 μM |
| Comparator Or Baseline | BAPTA (0.22 μM), 5,5'-dimethyl BAPTA (0.15 μM), 5,5'-dinitro BAPTA (≈20 mM) |
| Quantified Difference | 5-Nitro BAPTA affinity is ~182-fold lower than BAPTA; 5,5'-dimethyl BAPTA affinity is ~267-fold higher. |
| Conditions | 300 mM KCl, pH 7.0-7.2, 22°C (for Kd values) [2] |
Why This Matters
Selecting the correct Kd is critical; using a high-affinity analog will chelate resting Ca²⁺ and abolish physiological signals, while using an ultra-low affinity analog may fail to buffer pathological rises, making 5-Nitro BAPTA essential for preserving calcium gradients.
- [1] Jürgens M, Hepler LH, Rivers BA, Hepler PK. BAPTA-calcium buffers modulate cell plate formation in stamen hairs of Tradescantia: evidence for calcium gradients. Protoplasma. 1994;183:86-99. View Source
- [2] Pethig R, Kuhn M, Payne R, Adler E, Chen TH, Jaffe LF. On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium. 1989 Oct;10(7):491-8. PMID: 2515001. View Source
